molecular formula C22H42ClNO2 B14504412 2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate CAS No. 62992-53-4

2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate

Cat. No.: B14504412
CAS No.: 62992-53-4
M. Wt: 388.0 g/mol
InChI Key: RTHTVXBNPDRLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate is an organic compound with the molecular formula C24H45ClNO2. This compound is a derivative of oleic acid, where the amino group is substituted with a 2-chloroethyl group. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate typically involves the reaction of oleic acid with 2-chloroethylamine. The process can be catalyzed by various agents, such as cation-exchange resins or phosphoric acid. The reaction conditions often include elevated temperatures and specific ratios of reactants to optimize yield and selectivity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Catalysts such as sodium methylate or platinum complexes can be used to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce oxides .

Scientific Research Applications

2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential effects on cellular processes and as a model compound for understanding lipid interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate involves its interaction with cellular membranes and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in protein function and cellular signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate is unique due to its chloroethyl group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

62992-53-4

Molecular Formula

C22H42ClNO2

Molecular Weight

388.0 g/mol

IUPAC Name

2-(2-chloroethylamino)ethyl octadec-9-enoate

InChI

InChI=1S/C22H42ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)26-21-20-24-19-18-23/h9-10,24H,2-8,11-21H2,1H3

InChI Key

RTHTVXBNPDRLKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCNCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.